7-Azaspiro[3.5]nonan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Azaspiro[3.5]nonan-2-ol, also known as 2-azabicyclo[3.3.1]nonan-7-ol, is a bicyclic compound containing a nitrogen atom in the bridging methylene group . It is a chiral molecule with two enantiomers and is commonly used as an intermediate in the synthesis of pharmaceutical compounds .
Synthesis Analysis
The synthesis of this compound involves several steps . The process starts with N-Boc-4-piperidone as a raw material, followed by a Wittig reaction to prepare N-Boc-4-methylenepiperidine . Then, zinc/copper is used for the catalysis of trichloroacetyl chloride to carry out [2+2] cyclization for preparing N-Boc-7-azaspiro ketone .Molecular Structure Analysis
The molecular formula of this compound is C8H16ClNO . The molecular weight is 177.67 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 177.67 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Serotonergic System Modulation
7-Azaspiro[3.5]nonan-2-ol derivatives, such as buspirone, gepirone, and ipsapirone, have been investigated for their effects on the serotonergic system. Buspirone, in particular, is recognized for its affinity for the serotonin 1A receptor subtype, acting as a partial agonist. This mechanism is believed to contribute to its anxiolytic properties without the sedative and dependency issues associated with benzodiazepines. Research suggests potential therapeutic applications in various neuropsychiatric disorders, including anxiety, depression, substance abuse, and others linked to serotonergic system dysfunctions. These findings indicate that this compound derivatives might be useful in treating a range of conditions beyond generalized anxiety disorder, such as depression and alcoholism, especially considering their favorable profile for long-term therapy and use in elderly patients (Conde López & Martínez Roig, 1992).
Antipsychotic and Antidepressant Augmentation
The pharmacological properties of this compound derivatives have also been explored for their potential as augmentation agents in the treatment of major depressive disorder (MDD) and as part of the therapeutic regimen for schizophrenia. The addition of second-generation antipsychotics (SGAs), which may include derivatives of this compound, has shown promise in treating treatment-resistant depression. These agents can enhance the efficacy of traditional antidepressants, offering a new avenue for individuals who do not respond to standard treatments. The evidence underscores the evolving role of SGAs, including this compound derivatives, in managing MDD, particularly as augmentation strategies. Continued research is essential to fully understand their efficacy and safety profiles compared to other treatment options for resistant depression (McElroy et al., 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
7-azaspiro[3.5]nonan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-7-5-8(6-7)1-3-9-4-2-8/h7,9-10H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJSBOUQBOTGEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
784137-09-3 |
Source
|
Record name | 7-azaspiro[3.5]nonan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.